2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
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Overview
Description
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile is a complex organic compound that features a thiazole ring substituted with a dimethylamino group, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethylamino and trifluoromethyl groups via substitution reactions. The final step often involves the addition of the carbonitrile group under controlled conditions to ensure the desired configuration and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl group and is used extensively in promoting organic transformations.
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: Known for its CK2 inhibitory activity, this compound is structurally similar due to the presence of the dimethylamino group.
Uniqueness
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile is unique due to its combination of functional groups and the thiazole ring structure
Biological Activity
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound belonging to the thiazole family. Thiazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H8F3N3S
- Molar Mass : 247.24 g/mol
- IUPAC Name : 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
- Canonical SMILES : CN(C)C=CC1=NC(=C(S1)C#N)C(F)(F)F
Synthesis
The synthesis of this compound involves several steps, typically starting from 2-methyl-4-pyrones. The process may include:
- Enamination : Using dimethylformamide dimethyl acetal (DMF-DMA).
- Cycloaddition : Following a 1,6-conjugate addition/elimination or a 1,3-dipolar cycloaddition.
- Substitution : Introducing the dimethylamino group without disrupting the thiazole ring structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes its activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Enterococcus spp. | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
Pseudomonas aeruginosa | Variable (dependent on derivative) | Inhibition of biofilm formation |
The compound has shown significant antibacterial activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains .
Acetylcholinesterase Inhibition
Another crucial aspect of the biological activity is its role as an acetylcholinesterase (AChE) inhibitor. Compounds similar to this thiazole derivative have demonstrated potent AChE inhibitory actions with IC50 values ranging from 103.24 nM to 500.56 nM in various studies . The following table summarizes relevant findings:
Compound ID | IC50 (nM) | Relative Potency (%) |
---|---|---|
Compound 10 | 103.24 | >50 |
Compound 16 | 108.94 | >50 |
Compound 13 | 500.56 | <25 |
These findings suggest that compounds with similar structural features could be developed as potential treatments for neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition .
The mechanism through which this compound exerts its biological effects involves:
- Interaction with Enzymes : The thiazole ring's aromaticity allows it to participate in various biochemical reactions, particularly with enzymes such as AChE.
- Binding Affinity : Molecular docking studies indicate that the compound can bind effectively to the active site of AChE, mimicking interactions seen with known inhibitors like donepezil .
Case Studies and Research Findings
Several research articles have documented the biological activities of thiazole derivatives:
- Study on AChE Inhibitors : A comprehensive evaluation demonstrated that certain thiazole derivatives exhibited significant AChE inhibitory activity comparable to established drugs .
- Antimicrobial Evaluation : Various studies reported that thiazole compounds possess broad-spectrum antimicrobial properties, indicating their potential in treating infections resistant to conventional antibiotics .
- Biofilm Inhibition Studies : Research has shown that these compounds can inhibit biofilm formation in pathogenic bacteria, presenting a novel approach to combatting chronic infections associated with biofilms .
Properties
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3S/c1-15(2)4-3-7-14-8(9(10,11)12)6(5-13)16-7/h3-4H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFFHFUQCAESY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC(=C(S1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC(=C(S1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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